molecular formula C8H14ClN3O B13909983 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl

2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl

Cat. No.: B13909983
M. Wt: 203.67 g/mol
InChI Key: LHLHENAJWYDDAD-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride includes a pyrazole ring fused with a pyridine ring, making it a bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine scaffold . This intermediate can then be further functionalized to obtain the desired compound. Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by pyrazole ring closure through 1,3-dipolar cycloaddition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of specialized equipment and reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs targeting various diseases . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibition or receptor modulation. In biology, it is used to study the effects of heterocyclic compounds on cellular processes and pathways. In industry, it finds applications in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and altering cellular function . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride include other pyrazole and pyridine derivatives, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness: What sets 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride apart is its specific combination of a pyrazole and pyridine ring fused together, along with the ethanol and hydrochloride functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c12-4-3-11-8-1-2-9-5-7(8)6-10-11;/h6,9,12H,1-5H2;1H

InChI Key

LHLHENAJWYDDAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(N=C2)CCO.Cl

Origin of Product

United States

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